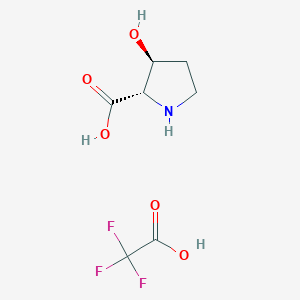
(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a compound that combines a hydroxylated pyrrolidine carboxylic acid with trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor to perform the asymmetric reduction reaction .
Industrial Production Methods: Industrial production methods for this compound are designed to be environmentally friendly, simple, and scalable. The process involves high substrate concentration, wide substrate universality, and high product yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other chemicals.
科学的研究の応用
(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development and disease treatment. Additionally, it has industrial applications in the production of polymers and other materials .
作用機序
The mechanism of action of (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds: Similar compounds to (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid include other hydroxylated pyrrolidine carboxylic acids and their derivatives. Examples include (2S,3R)-3-alkyl- and alkenylglutamates, which share structural similarities and exhibit comparable biochemical properties .
Uniqueness: What sets (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of trifluoroacetic acid. This unique combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .
特性
分子式 |
C7H10F3NO5 |
|---|---|
分子量 |
245.15 g/mol |
IUPAC名 |
(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1 |
InChIキー |
JPFWVYBLNMYLMA-MMALYQPHSA-N |
異性体SMILES |
C1CN[C@@H]([C@H]1O)C(=O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















